molecular formula C12H15BO3 B8703432 3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde

3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde

Cat. No.: B8703432
M. Wt: 218.06 g/mol
InChI Key: GHKCMOSUNYGZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H15BO3 and its molecular weight is 218.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BO3

Molecular Weight

218.06 g/mol

IUPAC Name

3,3-diethyl-1-hydroxy-2,1-benzoxaborole-5-carbaldehyde

InChI

InChI=1S/C12H15BO3/c1-3-12(4-2)10-7-9(8-14)5-6-11(10)13(15)16-12/h5-8,15H,3-4H2,1-2H3

InChI Key

GHKCMOSUNYGZTF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)C=O)C(O1)(CC)CC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol (2.0 g, 9.8 mmol) in CCl4 (25 ml) at rt was added benzoyl peroxide (237 mg, 0.98 mmol) followed by NBS (3.489 g, 19.6 mmol). The reaction mixture was refluxed for 16 h, cooled to rt and treated with aqueous Na2CO3. The aqueous layer was acidified with 3N HCl to pH=3 and extracted with EA (50 ml×3). The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give the desired product (1.2 g, yield 56%) as white solid. 1H NMR (300 MHz, DMSO-d6): δ 10.06 (s, 1H), 9.30 (s, 1H), 7.85 (m, 3H), 1.86 (m, 4H), 0.55 (m, 6H). MS: m/z=219 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.489 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56%

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